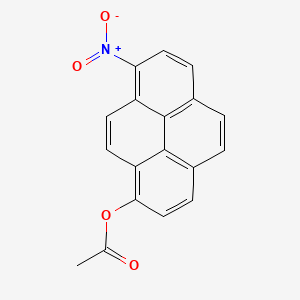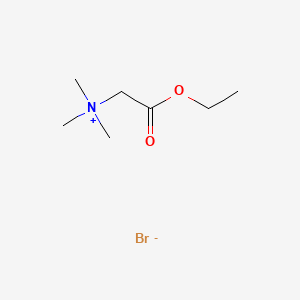
1-Pyrenol, 8-nitro-, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrenol, 8-nitro-, acetate (ester) is a chemical compound derived from pyrene, a polycyclic aromatic hydrocarbon. Pyrene is known for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenol, 8-nitro-, acetate (ester) typically involves the nitration of pyrene followed by esterification. The nitration process introduces a nitro group at the 8th position of the pyrene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting 8-nitropyrene is then subjected to esterification with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetate ester .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrenol, 8-nitro-, acetate (ester) can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 1-Aminopyrene, 8-nitro-, acetate (ester).
Reduction: 1-Pyrenol, 8-nitro-, carboxylic acid and ethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pyrenol, 8-nitro-, acetate (ester) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Pyrenol, 8-nitro-, acetate (ester) involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding . These interactions can influence the electronic properties of the compound and its ability to act as a fluorescent probe or a precursor for other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrenol, 8-nitro-: Lacks the acetate ester group but shares similar electronic properties.
1-Pyrenol, 8-amino-, acetate (ester): Has an amino group instead of a nitro group, which can alter its reactivity and applications.
1-Pyrenol, 8-nitro-, methyl ester: Similar structure but with a methyl ester group instead of an acetate ester.
Uniqueness
1-Pyrenol, 8-nitro-, acetate (ester) is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in synthetic chemistry .
Propriétés
Numéro CAS |
1732-28-1 |
|---|---|
Formule moléculaire |
C18H11NO4 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
(8-nitropyren-1-yl) acetate |
InChI |
InChI=1S/C18H11NO4/c1-10(20)23-16-9-5-12-3-2-11-4-8-15(19(21)22)13-6-7-14(16)18(12)17(11)13/h2-9H,1H3 |
Clé InChI |
NLUVPXWBYOREHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















